BPI-9016M mechanism of action
BPI-9016M mechanism of action
An In-depth Technical Guide to the Mechanism of Action of BPI-9016M
For Researchers, Scientists, and Drug Development Professionals
Core Abstract
BPI-9016M is a potent, orally available small-molecule inhibitor targeting the receptor tyrosine kinases (RTKs) c-Met (mesenchymal-epithelial transition factor) and AXL. Dysregulation of the c-Met and AXL signaling pathways is implicated in the proliferation, survival, migration, and invasion of various tumor cells, as well as in the development of therapeutic resistance. BPI-9016M competitively binds to the ATP-binding sites of these kinases, effectively blocking their phosphorylation and subsequent activation of downstream signaling cascades. This technical guide provides a comprehensive overview of the mechanism of action of BPI-9016M, detailing its effects on key signaling pathways, and summarizing preclinical and clinical data. The guide also includes detailed experimental protocols for the key assays used to characterize the activity of BPI-9016M.
Introduction
The c-Met and AXL receptor tyrosine kinases are key players in oncogenesis and tumor progression. Overexpression and/or activating mutations of c-Met and AXL are observed in a variety of human cancers and are often associated with poor prognosis.[1] These RTKs, upon binding to their respective ligands, hepatocyte growth factor (HGF) for c-Met and Gas6 for AXL, activate downstream signaling pathways, including the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[2] These pathways are central regulators of cell growth, proliferation, survival, and motility. BPI-9016M is a dual inhibitor designed to simultaneously target both c-Met and AXL, offering a potential therapeutic strategy for cancers driven by the aberrant activation of these pathways.[2][3]
Core Mechanism of Action: Dual Inhibition of c-Met and AXL
BPI-9016M exerts its anti-tumor activity through the potent and selective inhibition of both c-Met and AXL kinases.[2][3]
Direct Kinase Inhibition
BPI-9016M directly competes with ATP for binding to the kinase domains of c-Met and AXL. This competitive inhibition prevents the autophosphorylation of the receptors, which is a critical step in their activation.
Downstream Signaling Pathway Modulation
By inhibiting c-Met and AXL phosphorylation, BPI-9016M effectively blocks the activation of their downstream signaling effectors.
-
PI3K/Akt Pathway: Inhibition of c-Met and AXL leads to a reduction in the phosphorylation of Akt, a key downstream mediator of the PI3K pathway.[3] This results in the modulation of proteins involved in cell survival and apoptosis.
-
MAPK/ERK Pathway: BPI-9016M treatment also leads to decreased phosphorylation of ERK (extracellular signal-regulated kinase), a critical component of the MAPK pathway, which is heavily involved in cell proliferation and differentiation.[3]
A Novel Mechanism: Regulation of the miR203-DKK1 Axis
Preclinical studies have revealed a novel aspect of BPI-9016M's mechanism of action involving the microRNA miR-203 and its target, Dickkopf-1 (DKK1).[4] Treatment with BPI-9016M has been shown to upregulate the expression of miR-203. In turn, miR-203 directly targets and suppresses the expression of DKK1, a protein implicated in tumor migration and invasion.[4] This c-Met/miR-203/DKK1 signaling axis represents a significant pathway through which BPI-9016M exerts its anti-metastatic effects.[4]
Preclinical Data Summary
The anti-tumor activity of BPI-9016M has been demonstrated in a range of preclinical models.
In Vitro Efficacy
| Parameter | Cell Lines | Results |
| IC50 (Kinase Inhibition) | Wild-type c-Met | 6 nM |
| AXL | 9 nM | |
| IC50 (Cell Growth) | EBC-1 (lung cancer) | 0.12 µM |
| Cell Cycle Analysis | A549, H1299 (lung adenocarcinoma) | Dose-dependent increase in the proportion of cells in the G1 phase, indicating cell cycle arrest.[3] |
| Cell Migration & Invasion | A549, H1299 (lung adenocarcinoma) | Significant inhibition of cell migration and invasion in wound healing and trans-well assays.[4] |
| Apoptosis | Eca109 (esophageal squamous cell carcinoma) | Induction of apoptosis, as evidenced by increased levels of cleaved caspases 3 and 9.[5] |
| Western Blot Analysis | A549, H1299 (lung adenocarcinoma) | Dose-dependent decrease in the phosphorylation of c-Met, Akt, and ERK. Downregulation of DKK1 protein expression.[3][4] |
In Vivo Efficacy
| Model | Treatment Regimen | Results |
| Patient-Derived Xenografts (PDX) | NOD/SCID mice with lung adenocarcinoma PDX | BPI-9016M (60 mg/kg, p.o. daily) significantly suppressed tumor growth, particularly in tumors with high c-Met expression.[3][4] |
Clinical Data Summary
BPI-9016M has been evaluated in Phase I clinical trials in patients with advanced solid tumors, including non-small cell lung cancer (NSCLC).
Pharmacokinetics (Phase I, NCT02478866)
| Parameter | Value (at doses of 100-800 mg) |
| Tmax (median) | 2.0 - 3.5 hours[1][2] |
| Cmax (mean) | 241 - 987 ng/mL |
| AUC0-72h (mean) | 4.8-6.6 fold higher for metabolite M1, 4.1-9.8 fold higher for metabolite M2-2 compared to BPI-9016M[1][2] |
| Half-life (t1/2) | 2.0 - 5.33 hours[6] |
Safety and Efficacy (Phase I, NCT02478866 & NCT02929290)
| Parameter | Results |
| Maximum Tolerated Dose (MTD) | Not reached at doses up to 800 mg once daily.[1][2] |
| Dose-Limiting Toxicity (DLT) | No DLTs observed.[1][2] |
| Common Adverse Events (AEs) | Alanine transaminase (ALT) elevation, increased bilirubin, dysgeusia, constipation, hypertension, and palmar-plantar erythrodysesthesia syndrome.[1][2] |
| Efficacy (NCT02478866) | Among 19 evaluable patients, 1 had a partial response and 10 had stable disease.[1][2] |
| Efficacy (NCT02929290) | In patients with c-MET overexpression or MET exon 14 skipping mutation, the objective response rate (ORR) was 2.6% and the disease control rate (DCR) was 42.1%.[5] |
Experimental Protocols
Western Blot Analysis
-
Cell Lysis: Cells are lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 10% SDS-polyacrylamide gel.
-
Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against p-c-Met, c-Met, p-Akt, Akt, p-ERK, ERK, DKK1, and GAPDH overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) detection kit.
Cell Viability Assay (CCK8)
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well.
-
Treatment: After 24 hours, cells are treated with various concentrations of BPI-9016M for 48 hours.
-
CCK8 Addition: 10 µL of CCK8 solution is added to each well and incubated for 2 hours.
-
Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader.
Wound Healing Assay
-
Cell Seeding: Cells are grown to confluence in 6-well plates.
-
Wound Creation: A scratch is made across the cell monolayer with a sterile pipette tip.
-
Treatment: Cells are washed and incubated with a medium containing BPI-9016M.
-
Image Acquisition: Images of the scratch are taken at 0 and 24 hours.
-
Analysis: The width of the scratch is measured to determine cell migration.
Trans-well Migration and Invasion Assays
-
Cell Seeding: Cells are seeded in the upper chamber of a Trans-well insert (with or without Matrigel for invasion and migration assays, respectively).
-
Treatment: The upper chamber contains a serum-free medium with BPI-9016M, while the lower chamber contains a medium with 10% FBS as a chemoattractant.
-
Incubation: The plate is incubated for 24 hours.
-
Staining and Counting: Non-migrated/invaded cells on the upper surface of the insert are removed, and the cells on the lower surface are fixed, stained with crystal violet, and counted under a microscope.
Patient-Derived Xenograft (PDX) Model
-
Animal Model: NOD/SCID mice are used.[4]
-
Tumor Implantation: Patient-derived lung adenocarcinoma tissue is implanted subcutaneously into the mice.[4]
-
Treatment: When tumors reach a certain volume, mice are randomized to receive vehicle control or BPI-9016M (e.g., 60 mg/kg) orally, once daily.[3]
-
Tumor Measurement: Tumor volume is measured regularly with calipers.
-
Endpoint: At the end of the study, tumors are excised for further analysis, such as Western blotting and immunohistochemistry.[4]
Signaling Pathway and Experimental Workflow Diagrams
Caption: BPI-9016M Mechanism of Action
Caption: Preclinical Experimental Workflow
Conclusion
BPI-9016M is a promising dual inhibitor of c-Met and AXL with a multi-faceted mechanism of action. By targeting these key oncogenic drivers, BPI-9016M effectively inhibits downstream signaling pathways, leading to reduced tumor cell proliferation, survival, migration, and invasion. The discovery of its regulatory role in the miR-203/DKK1 axis provides further insight into its anti-metastatic potential. Preclinical and early clinical data support the continued development of BPI-9016M as a targeted therapy for cancers with c-Met and/or AXL dysregulation. Further clinical investigation is warranted to fully elucidate its therapeutic efficacy and to identify patient populations most likely to benefit from this novel agent.
References
- 1. BPI-9016M, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BPI-9016M, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BPI-9016M, a c-Met inhibitor, suppresses tumor cell growth, migration and invasion of lung adenocarcinoma via miR203-DKK1 [thno.org]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
